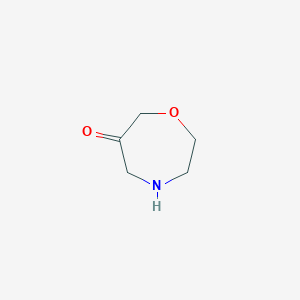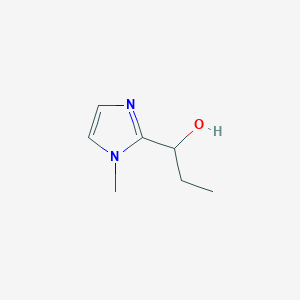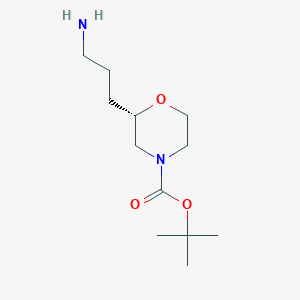![molecular formula C8H4Cl2N2O2 B12820170 2,7-Dichloro-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B12820170.png)
2,7-Dichloro-1H-benzo[d]imidazole-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Dichloro-1H-benzo[d]imidazole-6-carboxylic acid is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of chlorine atoms at positions 2 and 7, along with a carboxylic acid group at position 6, makes this compound unique and potentially useful in various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dichloro-1H-benzo[d]imidazole-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,7-dichloroaniline with a suitable carboxylic acid derivative in the presence of a dehydrating agent. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of catalytic processes. These methods aim to optimize yield and reduce production costs while maintaining the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,7-Dichloro-1H-benzo[d]imidazole-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzimidazole derivatives.
Aplicaciones Científicas De Investigación
2,7-Dichloro-1H-benzo[d]imidazole-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has potential as an antimicrobial agent due to its structural similarity to other biologically active benzimidazoles.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given the known activity of benzimidazole derivatives against various cancer cell lines.
Industry: It can be used in the development of new materials with specific properties, such as corrosion inhibitors or dyes.
Mecanismo De Acción
The mechanism of action of 2,7-Dichloro-1H-benzo[d]imidazole-6-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or interfere with DNA synthesis, leading to antimicrobial or anticancer effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-1H-benzo[d]imidazole-6-carboxylic acid
- 7-Chloro-1H-benzo[d]imidazole-6-carboxylic acid
- 2,7-Dichloro-1H-benzo[d]imidazole
Uniqueness
2,7-Dichloro-1H-benzo[d]imidazole-6-carboxylic acid is unique due to the presence of two chlorine atoms and a carboxylic acid group, which confer distinct chemical and biological properties. These structural features can enhance its reactivity and potential as a pharmacophore in drug design.
Propiedades
Fórmula molecular |
C8H4Cl2N2O2 |
|---|---|
Peso molecular |
231.03 g/mol |
Nombre IUPAC |
2,4-dichloro-1H-benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C8H4Cl2N2O2/c9-5-3(7(13)14)1-2-4-6(5)12-8(10)11-4/h1-2H,(H,11,12)(H,13,14) |
Clave InChI |
AQWSNFBYWWNURU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1C(=O)O)Cl)N=C(N2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



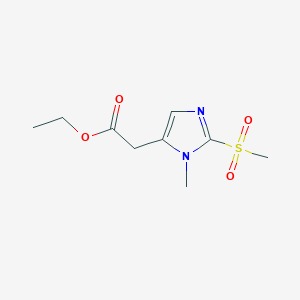
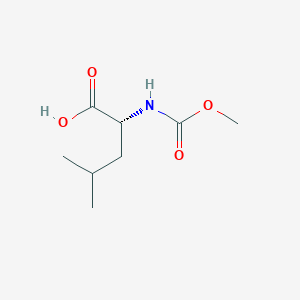

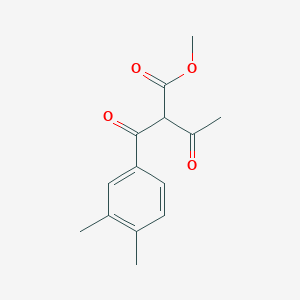
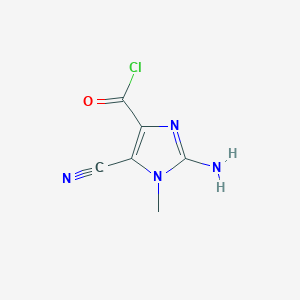
![3,5-Bis[(4-methylphenyl)methylene]-4-piperidone hydrochloride; 4-Piperidione,3,5-bis[(4-methylphenyl)methylene] hydrochloride](/img/structure/B12820129.png)
![3-(acetyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B12820133.png)
![9-Methoxy-3-azaspiro[5.5]undecane](/img/structure/B12820139.png)
![4-[3-[(3,4-Dimethoxyphenyl)methyl]-4-methoxy-2-(methoxymethyl)butyl]-1,2-dimethoxybenzene](/img/structure/B12820144.png)
